molecular formula C11H14BrNO B11560811 N-(4-bromophenyl)-3-methylbutanamide

N-(4-bromophenyl)-3-methylbutanamide

Cat. No.: B11560811
M. Wt: 256.14 g/mol
InChI Key: WDYOIYMVQUPYCV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-methylbutanamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-methylbutanamide typically involves the reaction of 4-bromoaniline with 3-methylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in maintaining the reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-3-methylbutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its longer carbon chain compared to similar compounds may result in different pharmacokinetic properties and interactions with biological targets .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

N-(4-bromophenyl)-3-methylbutanamide

InChI

InChI=1S/C11H14BrNO/c1-8(2)7-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

WDYOIYMVQUPYCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

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